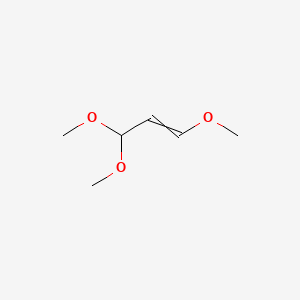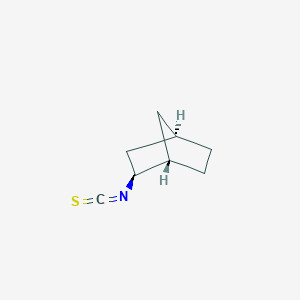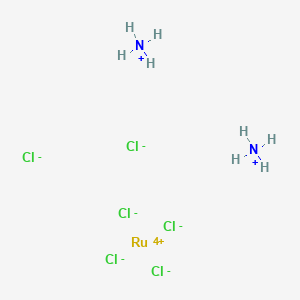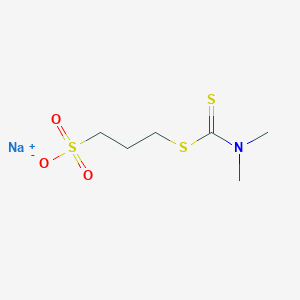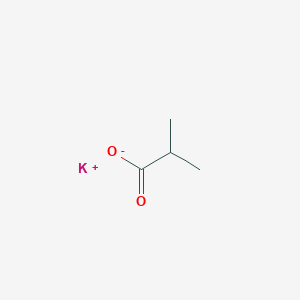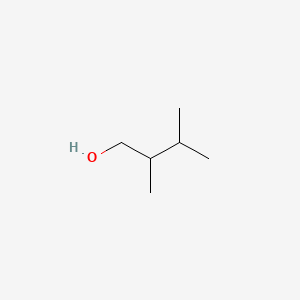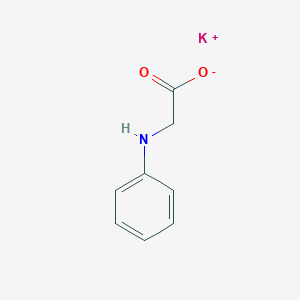
potassium;2-anilinoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a potassium salt of 2-anilinoacetic acid and is commonly used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium;2-anilinoacetate can be synthesized through the reaction of aniline with chloroacetic acid followed by neutralization with potassium hydroxide. The reaction proceeds as follows:
Aniline (C6H5NH2) reacts with chloroacetic acid (ClCH2COOH) to form 2-anilinoacetic acid (C6H5NHCH2COOH).
The resulting 2-anilinoacetic acid is then neutralized with potassium hydroxide (KOH) to produce this compound (C8H8KNO2).
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process typically includes the use of reactors and purification steps to obtain the final product in crystalline form.
Chemical Reactions Analysis
Types of Reactions: Potassium;2-anilinoacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions involve the replacement of the anilino group with other functional groups using appropriate reagents.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of various oxidized products, including carboxylic acids and amides.
Reduction: Reduction reactions typically result in the formation of amines or other reduced derivatives.
Substitution: Substitution reactions can produce a range of substituted anilinoacetates depending on the reagents used.
Scientific Research Applications
Potassium;2-anilinoacetate has several scientific research applications across various fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Potassium;2-anilinoacetate is similar to other anilinoacetate salts, such as sodium;2-anilinoacetate and calcium;2-anilinoacetate. its unique properties, such as solubility and reactivity, distinguish it from these compounds. The choice of potassium as the counterion can affect the compound's behavior in various reactions and applications.
Comparison with Similar Compounds
Sodium;2-anilinoacetate
Calcium;2-anilinoacetate
Magnesium;2-anilinoacetate
Potassium;3-anilinoacetate
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
IUPAC Name |
potassium;2-anilinoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.K/c10-8(11)6-9-7-4-2-1-3-5-7;/h1-5,9H,6H2,(H,10,11);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINONCVJYBHUCP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NCC(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8KNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
